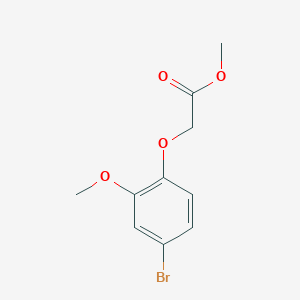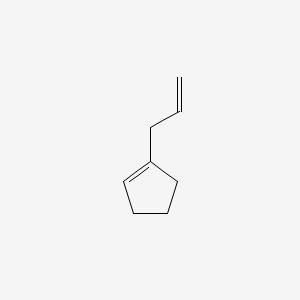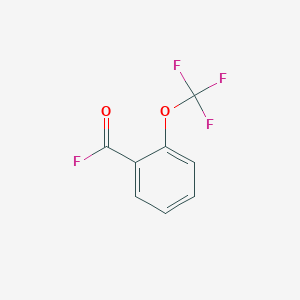![molecular formula C34H42O2S2 B13969477 2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan](/img/structure/B13969477.png)
2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan typically involves multi-step organic reactions. The process begins with the preparation of the furan and thieno2,3-fbenzothiol intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various solvents such as tetrahydrofuran and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with high consistency and minimal waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thieno
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, its interaction with cellular membranes can alter membrane fluidity and permeability, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-ethylhexyl)furan
- 5-(2-ethylhexyl)furan-2-yl
- Thieno2,3-fbenzothiol
Uniqueness
2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno2,3-fbenzothiol-8-yl]furan is unique due to its combination of furan and thieno2,3-fbenzothiol moieties, which confer distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and materials science, where specific molecular architectures are crucial for performance.
Propiedades
Fórmula molecular |
C34H42O2S2 |
|---|---|
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan |
InChI |
InChI=1S/C34H42O2S2/c1-5-9-11-23(7-3)21-25-13-15-29(35-25)31-27-17-19-38-34(27)32(28-18-20-37-33(28)31)30-16-14-26(36-30)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 |
Clave InChI |
AUOGEFZFXOZPAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=CC=C(O1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(O5)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


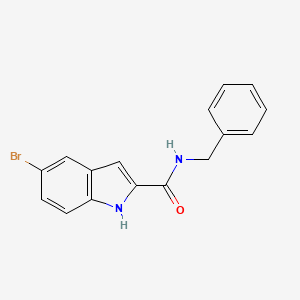

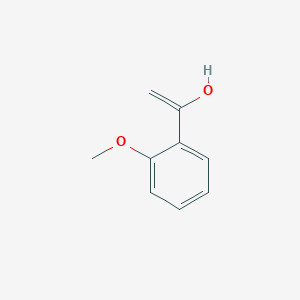
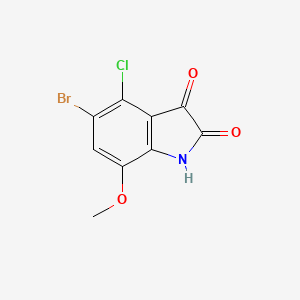
![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)
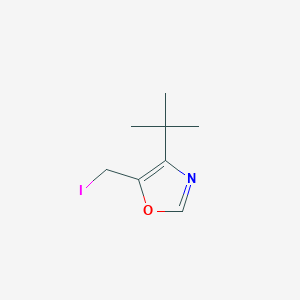
![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
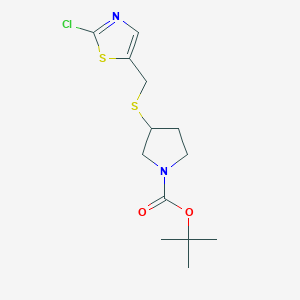
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)

